molecular formula C14H14N2OS B5888365 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B5888365
M. Wt: 258.34 g/mol
InChI Key: TWVZLHCCGBGKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a chemical compound with the molecular formula C14H14N2OS It is known for its unique structure, which includes a thiazole ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene and may require heating to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Uniqueness

This compound stands out due to its unique combination of a thiazole ring and a cyclopropane carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-2-4-10(5-3-9)12-8-18-14(15-12)16-13(17)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVZLHCCGBGKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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